2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol
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Overview
Description
2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . It is characterized by the presence of a chloropyridine ring and an aminoethanol group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol typically involves the reaction of 2-chloropyridine-3-carbaldehyde with aminoethanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation: The aminoethanol group can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol involves its interaction with specific molecular targets and pathways. The chloropyridine ring and aminoethanol group enable the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol can be compared with other similar compounds such as:
2-{[(1E)-(2-Bromopyridin-3-yl)methylene]amino}ethanol: Similar structure but with a bromine atom instead of chlorine.
2-{[(1E)-(2-Fluoropyridin-3-yl)methylene]amino}ethanol: Contains a fluorine atom, which can alter its reactivity and biological activity.
2-{[(1E)-(2-Iodopyridin-3-yl)methylene]amino}ethanol: The presence of iodine can significantly impact its chemical properties and applications.
Properties
IUPAC Name |
2-[(2-chloropyridin-3-yl)methylideneamino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-8-7(2-1-3-11-8)6-10-4-5-12/h1-3,6,12H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKMERCPEVLIJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C=NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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